8-Tert-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine
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Overview
Description
8-Tert-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine is a heterocyclic compound that combines the structural features of triazole and thiadiazepine rings. This compound is of significant interest due to its potential pharmacological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Tert-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine typically involves the reaction of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then acidified with hydrochloric acid and cooled to precipitate the product, which is subsequently filtered, dried, and recrystallized from ethanol .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Tert-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated triazole or thiadiazepine rings.
Substitution: Substituted derivatives with various functional groups attached to the triazole or thiadiazepine rings.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Tert-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine involves its interaction with specific molecular targets. For example, it can inhibit the M2 proton channel of the influenza A virus, thereby blocking viral replication . The compound’s ability to form hydrogen bonds and interact with various enzymes and receptors contributes to its pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar triazole-thiadiazine structure but differs in ring size and substituents.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Another related compound with a similar core structure but different pharmacological properties.
Uniqueness
8-Tert-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine is unique due to its tert-butyl substituent, which enhances its lipophilicity and potentially improves its bioavailability and pharmacokinetic properties . This structural feature distinguishes it from other similar compounds and contributes to its diverse biological activities .
Properties
Molecular Formula |
C9H12N4S |
---|---|
Molecular Weight |
208.29 g/mol |
IUPAC Name |
8-tert-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine |
InChI |
InChI=1S/C9H12N4S/c1-9(2,3)7-4-5-11-13-6-10-12-8(13)14-7/h4-6H,1-3H3 |
InChI Key |
MMLUJMPWYGOARG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=NN2C=NN=C2S1 |
Origin of Product |
United States |
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